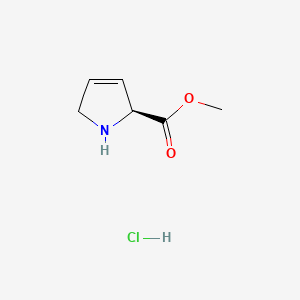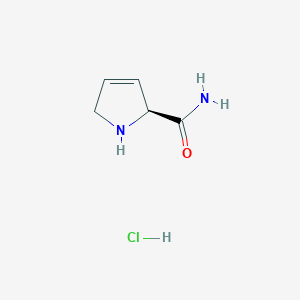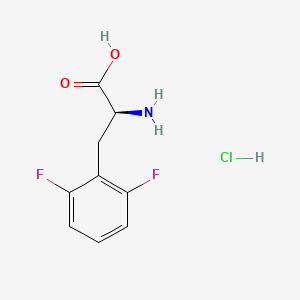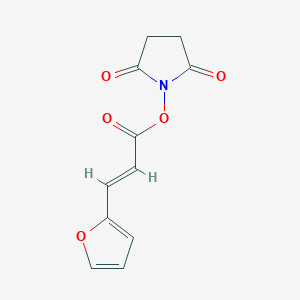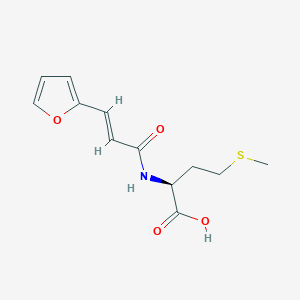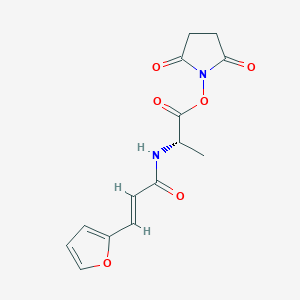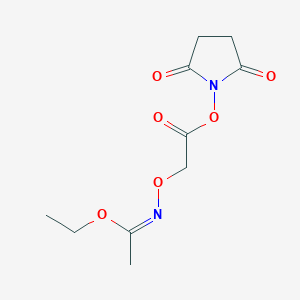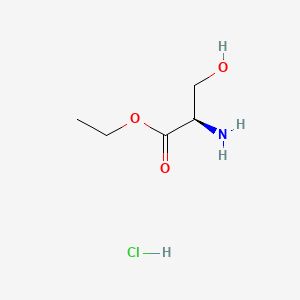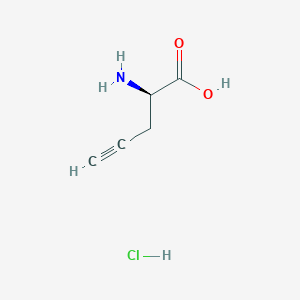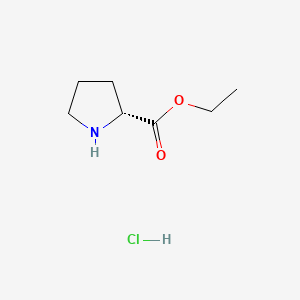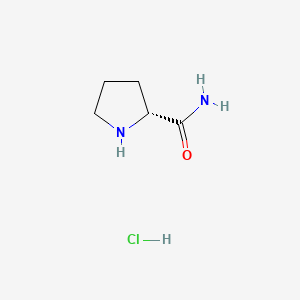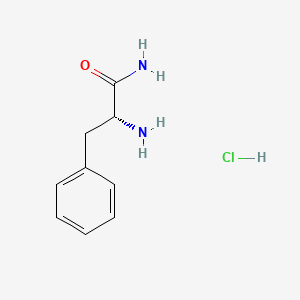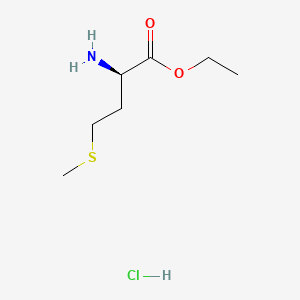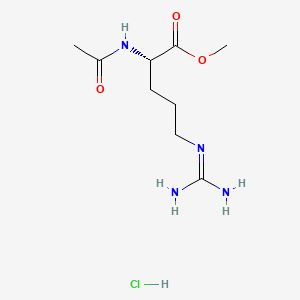
(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride, also known as Methyl-GPA, is an organic compound that is used in scientific research. It is a synthetic derivative of the naturally occurring amino acid glycine, and is often used as a reagent in organic synthesis. Methyl-GPA has a wide range of applications in scientific research, from biochemical and physiological studies to applications in lab experiments.
Scientific Research Applications
Application in Biochemistry and Molecular Biology
Summary of the Application
The compound has been used in a study that aimed to map the chemical modifications occurring on each natural amino acid residue caused by formaldehyde .
Methods of Application or Experimental Procedures
In this study, model peptides were treated with excess formaldehyde, and the reaction products were analyzed by liquid chromatography-mass spectrometry .
Results or Outcomes
Formaldehyde was shown to react with the amino group of the N-terminal amino acid residue and the side-chains of arginine, cysteine, histidine, and lysine residues . Depending on the peptide sequence, methylol groups, Schiff-bases, and methylene bridges were formed .
Application in Proteomics Research
Summary of the Application
The compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.
Methods of Application or Experimental Procedures
In proteomics research, this compound can be used in various experimental procedures. However, the specific methods of application or experimental procedures would depend on the nature of the research being conducted .
Results or Outcomes
The outcomes of using this compound in proteomics research can vary widely, depending on the specific research goals. It could potentially lead to new insights into protein structures and functions, contribute to the understanding of disease mechanisms, or aid in the development of new therapeutic strategies .
Application in Enzyme Studies
Summary of the Application
“AC-ARG-OME HCL” is used as a substrate for pancreatic and intestinal kallikreins from different species. It is also hydrolyzed by trypsin .
Methods of Application or Experimental Procedures
In enzyme studies, this compound can be used in various experimental procedures. However, the specific methods of application or experimental procedures would depend on the nature of the research being conducted .
Results or Outcomes
The outcomes of using this compound in enzyme studies can vary widely, depending on the specific research goals. It could potentially lead to new insights into enzyme functions, contribute to the understanding of disease mechanisms, or aid in the development of new therapeutic strategies .
Application in Chemical Modification Studies
Summary of the Application
The compound is used in studies that aim to map the chemical modifications occurring on each natural amino acid residue .
Methods of Application or Experimental Procedures
In these studies, model peptides are treated with excess formaldehyde, and the reaction products are analyzed by liquid chromatography-mass spectrometry .
Results or Outcomes
The studies have shown that formaldehyde reacts with the amino group of the N-terminal amino acid residue and the side-chains of arginine, cysteine, histidine, and lysine residues . Depending on the peptide sequence, methylol groups, Schiff-bases, and methylene bridges are formed .
Application in Peptide Synthesis
Summary of the Application
“AC-ARG-OME HCL” is used in peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds, also known as peptide bonds.
Methods of Application or Experimental Procedures
In peptide synthesis, this compound can be used in various experimental procedures. However, the specific methods of application or experimental procedures would depend on the nature of the research being conducted .
Results or Outcomes
The outcomes of using this compound in peptide synthesis can vary widely, depending on the specific research goals. It could potentially lead to the synthesis of new peptides with various biological activities .
properties
IUPAC Name |
methyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O3.ClH/c1-6(14)13-7(8(15)16-2)4-3-5-12-9(10)11;/h7H,3-5H2,1-2H3,(H,13,14)(H4,10,11,12);1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUSXBMWQFBXLZ-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride | |
CAS RN |
1784-05-0 |
Source


|
| Record name | L-Arginine, N2-acetyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1784-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

